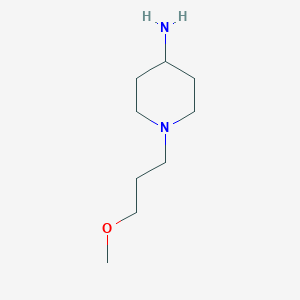

1-(3-Methoxypropyl)-4-piperidinamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXAJGFVNMKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477332 | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179474-79-4 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypropyl)-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Methoxypropyl)-4-piperidinamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)-4-piperidinamine, identified by CAS number 179474-79-4, is a key chemical intermediate primarily utilized in the pharmaceutical industry.[1] Its bifunctional nature, containing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and its significant role in drug development, particularly as a precursor to the selective serotonin 5-HT4 receptor agonist, Prucalopride.[1][2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 179474-79-4 | [3] |

| Molecular Formula | C₉H₂₀N₂O | [3] |

| Molecular Weight | 172.27 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 249 °C | [1] |

| Flash Point | 105 °C | [1] |

| Density | 0.946 g/cm³ | [1] |

| pKa (Predicted) | 10.49 ± 0.20 | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Table 2: Toxicological and Safety Data

| Parameter | Value | Reference |

| GHS Hazard Statements | H302, H312, H314, H412 | [3] |

| Signal Word | Danger | [3] |

| Acute Toxicity, Oral (LD50) | < 2000 mg/kg | |

| Acute Toxicity, Dermal (LD50) | ca. 2000 mg/kg | |

| Ecotoxicity (Fish, LC50) | > 100 mg/L (96 h) | |

| Ecotoxicity (Daphnia, EC50) | 93 mg/L (48 h) | |

| Ecotoxicity (Algae, EC50) | > 100 mg/L (72 h) |

Role in Drug Development: Synthesis of Prucalopride

This compound is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

Prucalopride Signaling Pathway

Prucalopride exerts its prokinetic effects by selectively activating 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that leads to enhanced acetylcholine release, which in turn stimulates colonic peristalsis and increases bowel motility.[4][5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, based on methodologies described in patent literature.[8][9] Researchers should adapt these methods based on laboratory conditions and safety protocols.

Synthesis via Reductive Amination

This protocol outlines a common synthetic route starting from 1-(3-methoxypropyl)-4-piperidone.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (1 equivalent), a solution of ammonia in methanol (e.g., 7M), and a palladium on carbon catalyst (10% Pd/C).[9]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5-5 MPa with hydrogen and heat to 40-80°C. Maintain stirring for 7-10 hours, monitoring the reaction progress by TLC or GC-MS.[9]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude this compound as a yellow oil.[9]

-

Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia).

Preparation of Free Base from Hydrochloride Salt

This protocol describes the conversion of the hydrochloride salt to the free base.

Methodology:

-

Dissolution: Dissolve this compound hydrochloride (1 equivalent) in methanol.[9]

-

Basification: Add potassium carbonate (2 equivalents) to the solution and stir at room temperature for 2 hours.[9]

-

Filtration: Filter the mixture to remove the inorganic salts.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the free base, this compound, as a yellow oil.[9]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (ESI-MS (m/z): 173 [M+H]⁺).[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, handling requirements, and synthetic routes is crucial for its effective use in the development of innovative therapeutics like Prucalopride. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile compound.

References

- 1. Cas 179474-79-4,this compound | lookchem [lookchem.com]

- 2. This compound | 179474-79-4 [chemicalbook.com]

- 3. This compound | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

- 7. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105130880A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]

Physicochemical Properties of 1-(3-Methoxypropyl)-4-piperidinamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a compilation of its fundamental chemical and physical characteristics, detailed experimental protocols for their determination, and visual representations of its role in synthetic pathways and a general workflow for physicochemical characterization. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, with the CAS number 179474-79-4, is a substituted piperidinamine that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile reagent. Notably, it is a key intermediate in the synthesis of Prucalopride, a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. These parameters are essential for predicting its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-methoxypropyl)piperidin-4-amine | [1] |

| CAS Number | 179474-79-4 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₂₀N₂O | [1][2][3][5][6][7][11][12] |

| Molecular Weight | 172.27 g/mol | [1][3][5][11][12] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 249 - 251.5 °C | [2][4][5][6][8] |

| Melting Point | -38 °C | [4] |

| Density | 0.946 g/cm³ | [2][5][6] |

| Flash Point | 105 °C | [2][3][5] |

| pKa (Predicted) | 10.49 ± 0.20 | [2][3] |

| LogP (Predicted) | 0.446 | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Experimental Protocols

This section outlines standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary method using a Thiele tube or a melting point apparatus.

Procedure:

-

A small amount of this compound is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated slowly and uniformly in a Thiele tube or a suitable melting point apparatus equipped for boiling point determination.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, this method is applicable for determining the melting point of solid derivatives or related compounds. The capillary method is a standard technique for determining the melting point of a crystalline solid.

Procedure:

-

A small, dry sample of the solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.

Procedure:

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove any undissolved substance.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Partition Coefficient (LogP) (OECD Guideline 107 - Shake-Flask Method)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Procedure:

-

A known volume of n-octanol and water are placed in a flask.

-

A small, known amount of this compound is added to the flask.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid is determined.

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the role of this compound in a key synthetic pathway and a general workflow for its physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are critical for scientists and researchers engaged in the synthesis, development, and analysis of pharmaceuticals and other fine chemicals where this compound is utilized. The provided diagrams offer a clear visual representation of its synthetic utility and a logical workflow for its characterization, further aiding in its effective application in a research and development setting.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Prucalopride synthesis - chemicalbook [chemicalbook.com]

- 3. store.astm.org [store.astm.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 5. filab.fr [filab.fr]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. CN108976216B - Preparation method of prucalopride - Google Patents [patents.google.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide on the Structural Analysis and Confirmation of 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of pharmacologically active molecules such as Prucalopride.[1] This document outlines the expected outcomes from various spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted data, and workflow visualizations are presented to aid researchers in the unequivocal identification and characterization of this compound.

Introduction

This compound is a substituted piperidine derivative with the chemical formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol .[2][3][4][5] Its structure features a piperidine ring N-substituted with a 3-methoxypropyl group and an amino group at the 4-position. The accurate confirmation of its molecular structure is a critical step in quality control and regulatory compliance during the synthesis of active pharmaceutical ingredients (APIs). This guide details the analytical workflow and expected data for the comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 179474-79-4 | [3][6] |

| Molecular Formula | C₉H₂₀N₂O | [2][4][5] |

| Molecular Weight | 172.27 g/mol | [2][4][5] |

| Appearance | Colorless to Pale Yellow Oil | [1] |

| Boiling Point | ~249 °C | [3][6] |

| Density | ~0.946 g/cm³ | [3][6] |

| SMILES | COCCCN1CCC(CC1)N | [4][5] |

| InChI | InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | [4][5] |

Spectroscopic and Spectrometric Analysis

This section details the predicted spectroscopic and spectrometric data for this compound. While publicly available experimental spectra are limited, the following predictions are based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | t, J = 6.5 Hz | 2H | -O-CH₂ -CH₂- |

| ~3.30 | s | 3H | -O-CH₃ |

| ~2.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.65 | m | 1H | Piperidine H₄ |

| ~2.40 | t, J = 7.0 Hz | 2H | -N-CH₂ -CH₂- |

| ~2.00 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~1.75 | m | 2H | -CH₂-CH₂ -CH₂- |

| ~1.65 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.40 | br s | 2H | -NH₂ |

| ~1.30 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| Chemical Shift (δ) ppm | Assignment |

| ~71.5 | -O-C H₂- |

| ~59.0 | -O-C H₃ |

| ~58.0 | -N-C H₂- |

| ~53.0 | Piperidine C ₂, C ₆ |

| ~50.0 | Piperidine C ₄ |

| ~33.0 | Piperidine C ₃, C ₅ |

| ~28.0 | -CH₂-C H₂-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (CH₂) |

| 1120 | Strong | C-O-C stretch (ether) |

| 1080 | Strong | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | Low | [M - CH₃]⁺ |

| 127 | High | [M - C₂H₅O]⁺ |

| 98 | Very High (Base Peak) | [Piperidine fragment, C₅H₁₀N]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 58 | High | [CH₂=N(H)CH₂CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed protocols for the structural characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a small vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

-

Acquire the ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups.

Materials:

-

This compound sample (1-2 drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue after the measurement.

-

Label the major absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Methanol or another suitable volatile solvent

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Acquire the mass spectrum in EI mode (typically at 70 eV).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the predicted values presented in this guide, researchers and drug development professionals can achieve an unambiguous structural assignment. This rigorous analytical approach is fundamental to ensuring the quality and consistency of this important chemical intermediate in its downstream applications.

References

Spectroscopic and Analytical Characterization of 1-(3-Methoxypropyl)-4-piperidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.[1] Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, purification, and quality control of this and structurally related pharmaceutical intermediates.

Introduction

This compound (CAS No: 179474-79-4, Molecular Formula: C9H20N2O, Molecular Weight: 172.27 g/mol ) is a crucial building block in the synthesis of Prucalopride.[1][2][3] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Spectroscopic methods are fundamental tools for the structural elucidation and purity assessment of such chemical entities. This guide outlines the expected spectroscopic characteristics and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.0 | m | 2H | Piperidine H (axial, adjacent to N) |

| ~ 2.4 - 2.6 | m | 3H | Piperidine H (equatorial, adjacent to N), -N-CH2- |

| ~ 3.3 | s | 3H | -OCH3 |

| ~ 3.4 | t | 2H | -CH2-O- |

| ~ 1.7 - 1.9 | m | 4H | Piperidine H (axial), -CH2-CH2-CH2- |

| ~ 1.2 - 1.4 | m | 4H | Piperidine H (equatorial), -NH2 |

| ~ 2.6 - 2.8 | m | 1H | Piperidine CH-NH2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 59.0 | -OCH3 |

| ~ 70.0 | -CH2-O- |

| ~ 58.0 | -N-CH2- |

| ~ 29.0 | -CH2-CH2-CH2- |

| ~ 53.0 | Piperidine C (adjacent to N) |

| ~ 50.0 | Piperidine C-NH2 |

| ~ 33.0 | Piperidine C (beta to N) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH2) |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (CH, CH2, CH3) |

| 1590 - 1500 | Medium | N-H Bend | Primary Amine (-NH2) |

| 1120 - 1080 | Strong | C-O Stretch | Ether (-CH2-O-CH3) |

| 1470 - 1440 | Medium | C-H Bend | CH2 |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 173.16 | [M+H]⁺ (Monoisotopic mass: 172.1576) |

| 172.16 | Molecular Ion [M]⁺ |

| 155 | [M-NH3]⁺ |

| 100 | Fragmentation of piperidine ring |

| 71 | Propoxy fragment [CH2CH2OCH3]⁺ |

| 58 | Methoxypropyl fragment [CH2CH2CH2OCH3]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired exchange characteristics of the amine protons.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (Neat Liquid) :

-

Place a drop of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

-

-

Data Acquisition (LC-MS with ESI) :

-

Chromatography : Use a suitable C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to separate the analyte from any impurities.

-

Mass Spectrometry :

-

Operate the ESI source in positive ion mode.

-

Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 173.16) as the precursor and fragmenting it to obtain a characteristic fragmentation pattern.

-

-

-

Data Processing : Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of a pharmaceutical intermediate like this compound.

Caption: Analytical workflow for the characterization of a pharmaceutical intermediate.

References

Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine (CAS No. 179474-79-4), a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.[1] Due to the limited availability of specific experimental data in the public domain for this compound, this document provides a summary of its known physicochemical properties and outlines standardized, industry-accepted protocols for determining solubility and stability. This guide is intended to provide researchers with the necessary methodologies to evaluate these critical parameters for this compound and similar compounds in a laboratory setting.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in pharmaceutical synthesis.[2] Its chemical structure, featuring a piperidine ring, a primary amine, and a methoxypropyl group, dictates its physicochemical properties, which are fundamental to its handling, formulation, and reaction kinetics. Understanding the solubility and stability of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

While specific quantitative data on the solubility and stability of this compound is not extensively published, this guide provides the established experimental frameworks for generating such data.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 179474-79-4 | [3][4] |

| Molecular Formula | C₉H₂₀N₂O | [3][4] |

| Molecular Weight | 172.27 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid/oil | [1][5] |

| Boiling Point | 249 °C | [4] |

| Density | 0.946 g/cm³ | [4] |

| Flash Point | 105 °C | [4] |

| pKa (Predicted) | 10.49 ± 0.20 | [1] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1] |

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and use in subsequent reaction steps.

Published Solubility Data

Qualitative solubility data for this compound is limited. The available information is summarized in Table 2.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Hypothetical Quantitative Solubility Data

To illustrate how quantitative solubility data should be presented, Table 3 provides a template with hypothetical values. Researchers can populate such a table with experimental findings.

| Solvent System (at 25°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | Data not available | Data not available | Data not available |

| Phosphate-Buffered Saline (pH 7.4) | Data not available | Data not available | Data not available |

| 0.1 N HCl | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Principle

This method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the liquid phase.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand the intrinsic stability of a compound and to identify potential degradation products. Forced degradation, or stress testing, is performed to accelerate the degradation process under more severe conditions than those used for long-term stability studies.[8] This helps in developing and validating stability-indicating analytical methods.[8][9]

Principle of Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other excipients.[10] HPLC is the most common technique for this purpose.[9]

Experimental Protocol for Forced Degradation

Forced degradation studies are typically performed by subjecting the compound to hydrolytic, oxidative, photolytic, and thermolytic stress conditions.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[13]

4.2.1. Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.

-

Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat under similar conditions.

-

Neutral Conditions: Reflux the compound in purified water.

4.2.2. Oxidative Degradation

-

Expose the compound in solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

4.2.3. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a controlled source of UV and visible light. The total exposure should be in accordance with ICH Q1B guidelines.

4.2.4. Thermolytic (Dry Heat) Degradation

-

Expose the solid compound to dry heat at a high temperature (e.g., 80-100°C) for an extended period.

4.2.5. Sample Analysis

-

At predetermined time points, withdraw samples from each stress condition.

-

Quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

-

Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.

-

The method should be capable of separating the parent peak from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the specificity of the method.

Visualizations: Workflows and Pathways

Hypothetical Signaling Pathway

This compound is an intermediate for Prucalopride, a 5-HT4 receptor agonist. 5-HT4 receptors are G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade initiated by a ligand binding to a GPCR.

Caption: Hypothetical GPCR signaling cascade for a 5-HT4 receptor agonist.

Experimental Workflow for Solubility Determination

The following diagram outlines the steps of the shake-flask solubility assay.

Caption: Experimental workflow for the shake-flask solubility determination method.

Experimental Workflow for Stability Assessment

This diagram illustrates a typical workflow for a forced degradation study.

Caption: General workflow for conducting forced degradation stability studies.

References

- 1. This compound | 179474-79-4 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. This compound | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 179474-79-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. This compound CAS 179474-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. scispace.com [scispace.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. ijisrt.com [ijisrt.com]

- 12. Forced Degradation Studies - STEMart [ste-mart.com]

- 13. resolvemass.ca [resolvemass.ca]

Unveiling the Role of 1-(3-Methoxypropyl)-4-piperidinamine: A Technical Overview

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of 1-(3-Methoxypropyl)-4-piperidinamine. Initial investigations into the direct biological activity of this compound have revealed a significant gap in publicly available data. The primary role of this compound, as documented extensively in patent literature and chemical databases, is that of a crucial synthetic intermediate. Specifically, it serves as a key building block in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist.

Therefore, this document will focus on the established role of this compound as a precursor to Prucalopride and, by extension, the well-documented biological activity and mechanism of action of Prucalopride itself.

Chemical and Physical Properties of this compound

While data on the direct biological effects of this compound is not available, its chemical and physical properties are characterized. A summary of these properties is presented below.

| Property | Value | Source |

| CAS Number | 179474-79-4 | [1][2][3] |

| Molecular Formula | C9H20N2O | [1][2][3] |

| Molecular Weight | 172.27 g/mol | [2][3] |

| Boiling Point | 249°C | [1][4] |

| Flash Point | 105°C | [1] |

| Density | 0.946 g/cm³ | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| pKa | 10.49 ± 0.20 (Predicted) | [1] |

| IUPAC Name | 1-(3-methoxypropyl)piperidin-4-amine | [2] |

Role in the Synthesis of Prucalopride

This compound is a vital intermediate in the manufacturing of Prucalopride.[1][6][7] The synthesis generally involves the condensation of this compound with a derivative of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8][9] This reaction forms the final amide bond in the Prucalopride molecule. The purity of this intermediate is critical for the quality and yield of the final active pharmaceutical ingredient (API).[7]

Biological Activity of Prucalopride

Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist.[10] This targeted action is what distinguishes it from previous generations of 5-HT4 agonists, which often had off-target effects leading to cardiovascular side effects.[10][11]

Mechanism of Action

Prucalopride's primary mechanism of action is the stimulation of 5-HT4 receptors located in the gastrointestinal tract.[12][13][14] This stimulation triggers the release of acetylcholine, a neurotransmitter that promotes coordinated muscle contractions (peristalsis) in the colon.[11][13][14] The enhanced motility accelerates the transit of stool through the colon, which helps to normalize bowel movements in patients with chronic idiopathic constipation.[10][12] Specifically, it has been shown to increase high-amplitude propagating contractions (HAPCs), which are crucial for the defecation process.[11][12]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 179474-79-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. This compound | CAS#:179474-79-4 | Chemsrc [chemsrc.com]

- 5. This compound CAS 179474-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CN105130880A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Prucalopride synthesis - chemicalbook [chemicalbook.com]

- 9. tdcommons.org [tdcommons.org]

- 10. Prucalopride - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

- 14. Articles [globalrx.com]

An In-depth Technical Guide to the Chemical Scaffold: 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)-4-piperidinamine is a versatile chemical intermediate that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, comprising a piperidine ring substituted at the 1-position with a methoxypropyl group and at the 4-position with an amine, make it a valuable scaffold for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a key building block in the development of pharmaceutically active compounds, most notably the selective 5-HT4 receptor agonist, Prucalopride.[1][2][3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[4] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H20N2O | [1][2][5][6][7][8][9] |

| Molecular Weight | 172.27 g/mol | [2][5][6][7][9] |

| CAS Number | 179474-79-4 | [1][2][4][5][6][10] |

| Boiling Point | 249°C - 251.5°C | [1][6][10][11] |

| Flash Point | 105°C | [1][6] |

| Density | 0.946 g/cm³ | [1][6] |

| pKa | 10.49 ± 0.20 (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. A common approach involves the reductive amination of 1-(3-methoxypropyl)-4-piperidone.

Experimental Protocol: Reductive Amination of 1-(3-methoxypropyl)-4-piperidone

This protocol is based on a method described for the synthesis of this compound as an intermediate for Prucalopride.[12]

Materials:

-

1-(3-methoxypropyl)-4-piperidone

-

Ammonia in methanol (7 mol/L solution)

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Ethanol

-

Hydrogen gas

-

Hydrochloric acid in ethyl acetate (5 mol/L solution)

-

Potassium carbonate

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (5g, 0.029 mol), a saturated solution of ammonia in methanol (60 mL), and 10% Pd/C (0.5g).[12]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 1.5 MPa and heat to 40°C. Maintain stirring for 7 hours.[12]

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. Evaporate the filtrate under reduced pressure to obtain a yellow oily residue.[12]

-

Salt Formation: Dissolve the residue in ethanol (20 mL) and add a 5 mol/L solution of hydrochloric acid in ethyl acetate dropwise until the pH reaches 1-2. Stir the mixture for 2 hours.[12]

-

Isolation of Hydrochloride Salt: Collect the resulting white solid by filtration and wash with a small amount of ethanol to yield this compound hydrochloride.[12]

-

Free Base Formation: To obtain the free base, dissolve the hydrochloride salt (4g, 0.016 mol) in methanol (40 mL) and add potassium carbonate (4.5g, 0.032 mol). Stir the mixture at room temperature for 2 hours.[12]

-

Final Product Isolation: Filter the mixture and evaporate the filtrate under reduced pressure to yield this compound as a yellow oily substance.[12]

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Prucalopride

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Prucalopride.[1][2][3][12] Prucalopride is a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[2] The synthesis involves the condensation of this compound with a substituted benzofuran carboxylic acid.[12]

Prucalopride's Mechanism of Action and Signaling Pathway

Prucalopride exerts its prokinetic effects by stimulating 5-HT4 receptors on enteric neurons. This activation leads to a signaling cascade that ultimately enhances colonic motility.

Caption: Signaling pathway of the 5-HT4 receptor agonist Prucalopride.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are not extensively published, its incorporation into Prucalopride provides valuable insights. The piperidine ring serves as a central scaffold, with the 4-amino group being crucial for forming the amide linkage with the benzofuran moiety. The 1-(3-methoxypropyl) substituent likely plays a role in modulating the overall physicochemical properties of the molecule, such as solubility and receptor affinity. Further research exploring modifications of this scaffold could lead to the discovery of novel compounds with tailored pharmacological profiles.

Conclusion

This compound is a valuable chemical entity with a proven role in the synthesis of the important gastrointestinal prokinetic agent, Prucalopride. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of new therapeutics. While its own biological activity is not extensively characterized, its successful application as a scaffold highlights the potential of the piperidine core in medicinal chemistry. Future explorations of derivatives based on this scaffold may yield novel compounds with a range of therapeutic applications.

References

- 1. think.lookchem.com [think.lookchem.com]

- 2. This compound | 179474-79-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 179474-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 179474-79-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. GSRS [gsrs-dev-public.ncats.io]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | CAS#:179474-79-4 | Chemsrc [chemsrc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS of 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(3-Methoxypropyl)-4-piperidinamine. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

This compound is a synthetic intermediate used in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist.[1][2] It is a colorless to light yellow liquid under normal conditions.[3]

| Property | Value | Source |

| CAS Number | 179474-79-4 | [1][3][4][5][6][7] |

| Molecular Formula | C9H20N2O | [1][4][5][6][7] |

| Molecular Weight | 172.27 g/mol | [1][4][5][7] |

| Appearance | Liquid | [3][4][8] |

| Melting Point/Freezing Point | -38 °C | [4][8] |

| Boiling Point | 251.5 °C at 101.3 kPa | [4][8] |

| Flash Point | 105 °C | [2][7][8] |

| Density | 0.95 g/cm³ at 20 °C | [8] |

| Water Solubility | >= 550,000 mg/L at 20 °C | [8] |

| log Pow | -0.1 at 21 °C | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5][8] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[4][5][8] |

| Hazardous to the aquatic environment, long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[4][5][8] |

Toxicological Information

The available toxicological data for this compound is summarized below:

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat (male/female) | Oral | < 2000 mg/kg bw[4] |

| LD50 | Rat (male/female) | Dermal | ca. 2000 mg/kg bw[4] |

| LC50 | Danio rerio (Zebra fish) | - | > 100 mg/L (96 h)[4][8] |

| EC50 | Aquatic crustacea | - | 93 mg/L (48 h)[4][8] |

| EC50 | Desmodesmus subspicatus (Green algae) | - | > 100 mg/L (72 h)[4][8] |

| IC50 | Microorganisms | - | > 1000 mg/L (3 h)[4][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[4][8]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][10] |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4][10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

First Aid Measures

In case of exposure, follow these first aid measures immediately:

| Exposure Route | First Aid Measures |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][10] |

| If on Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][10] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[4][8] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor.[4][8][10] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][10]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[4]

-

Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][8] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Experimental Workflow

While specific experimental protocols for this compound are not publicly available, a generalized workflow for the safe handling of such a hazardous chemical is presented below. This workflow is a logical representation of the steps to be taken from receiving the chemical to its final disposal.

Caption: Workflow for the safe handling of hazardous chemicals.

References

- 1. This compound | 179474-79-4 [chemicalbook.com]

- 2. think.lookchem.com [think.lookchem.com]

- 3. This compound CAS 179474-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 179474-79-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. cleanchemlab.com [cleanchemlab.com]

A Comprehensive Technical Guide to 1-(3-Methoxypropyl)-4-piperidinamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Methoxypropyl)-4-piperidinamine, a key intermediate in pharmaceutical synthesis. The document outlines its various synonyms and identifiers as found in chemical literature, presents its physicochemical properties, details a synthesis protocol, and illustrates its role in the development of the selective 5-HT4 receptor agonist, Prucalopride.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical databases and literature. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | N/A |

| IUPAC Name | 1-(3-methoxypropyl)piperidin-4-amine | [1][2] |

| CAS Number | 179474-79-4 | [1][2][3][4] |

| Molecular Formula | C9H20N2O | [1][3] |

| Molecular Weight | 172.27 g/mol | [1][2][4] |

| EINECS Number | 431-950-8 | [1] |

| PubChem CID | 12088093 | [1] |

| DSSTox Substance ID | DTXSID80477332 | [1] |

| Synonym | 4-Amino-1-(3-methoxypropyl)piperidine | [1][3][4] |

| Synonym | 1-(3-Methoxypropyl)piperidin-4-amine | [1][3] |

| Synonym | 4-Piperidinamine, 1-(3-methoxypropyl)- | [1][2][3] |

| Synonym | Prucalopride Impurity 12 | [1] |

| Synonym | Prucalopride Succinate intermediate B | [3][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| Appearance | Colourless to Pale Yellow Oil | [4] |

| Boiling Point | 249 °C | [3][4] |

| Density | 0.946 g/cm³ | [3][4] |

| Flash Point | 105 °C | [3][4] |

| pKa | 10.49 ± 0.20 (Predicted) | [3][4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Role in Pharmaceutical Synthesis

This compound is a crucial synthetic intermediate in the production of Prucalopride.[3][4] Prucalopride is a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[4] The relationship between the intermediate, the final active pharmaceutical ingredient (API), and its biological target is illustrated below.

Experimental Protocol: Synthesis of this compound

The following is a documented method for the synthesis of this compound from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide.[4]

Materials:

-

N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (10.72g, 0.05mol)

-

HCl-methanol solution (0.5M, 180ml)

-

Dichloromethane

Procedure:

-

Add N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide to the HCl-methanol solution.

-

Control the temperature of the reaction mixture at 20-25°C.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture.

-

Wash the filter cake with dichloromethane.

-

Dry the resulting product to obtain this compound.

Results:

-

Yield: 96.4%

-

Purity: 99.7%

The workflow for this synthesis is depicted in the diagram below.

References

A Technical Guide to the Commercial Availability and Purity of 1-(3-Methoxypropyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Methoxypropyl)-4-piperidinamine, a key chemical intermediate. The document details its commercial availability, typical purity specifications, and relevant experimental protocols for its synthesis and analysis. This information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their work.

Chemical Identity and Properties

This compound is a substituted piperidine derivative primarily recognized as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-1-(3-methoxypropyl)piperidine |

| CAS Number | 179474-79-4[1][2][3] |

| Molecular Formula | C₉H₂₀N₂O[1][4] |

| Molecular Weight | 172.27 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid[3] |

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Prucalopride.[1] Prucalopride is a selective, high-affinity serotonin (5-HT₄) receptor agonist that is used for the treatment of chronic constipation.[1][5] The structural integrity and purity of this compound are therefore paramount to ensure the quality and efficacy of the final API.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers worldwide. It is typically offered in bulk quantities or as a custom synthesis product for research and development purposes.

| Supplier | Location | Notes |

| Shaanxi Dideu Medichem Co. Ltd. | China | Offers 99% purity.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | China | Specialized fine chemical supplier for R&D and bulk manufacturing.[2] |

| Simson Pharma Limited | India | Provides the compound with a Certificate of Analysis (COA). |

| Home Sunshine Pharma | China | Offers the product for R&D purposes.[3] |

| Acmec Biochemical | China | Lists a purity of 95%.[6] |

| BLD Pharm | USA | Provides the compound for research use.[7] |

| ChemicalBook Suppliers | Various | Multiple suppliers are listed on this platform.[1] |

Purity Specifications and Quality Control

The purity of commercially available this compound is generally high, reflecting its use in pharmaceutical manufacturing.

| Purity Level | Source / Notes |

| 99.7% | Achieved in a documented synthesis protocol.[1] |

| 99.0% | Offered by various commercial suppliers.[1] |

| 95.0% | A common grade available for research purposes.[6] |

For drug development applications, it is crucial to obtain a batch-specific Certificate of Analysis (COA) from the supplier. This document provides definitive data on purity, impurity profiles, and the analytical methods used for verification, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Detailed experimental procedures for this compound are typically found in patents or are proprietary to the manufacturer. Below are summaries of methodologies derived from public sources.

A common synthesis route involves the selective protection of 4-aminopiperidine, followed by alkylation and deprotection.[8]

Methodology:

-

Protection: The primary amine of 4-aminopiperidine is selectively protected. A patent describes using benzophenone in toluene to form an intermediate N-(diphenylmethylene)piperidin-4-amine.[8]

-

Alkylation: The free secondary amine on the piperidine ring is then alkylated. This step can be achieved by reacting the intermediate with 3-methoxy-bromopropane in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).[8]

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.[8]

-

Purification: The final product can be purified by techniques such as filtration and recrystallization to achieve high purity (e.g., 99.7%).[1]

While specific analytical methods are batch-dependent and provided in the COA, a general approach for purity determination of small organic molecules like this involves a combination of chromatographic and spectroscopic techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol), with UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase, with mass spectrometry used for detection and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Certificate of Analysis (COA) Review: Always begins with a thorough review of the supplier's COA, which should guide the in-house verification process.

References

- 1. This compound | 179474-79-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS 179474-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. GSRS [gsrs-dev-public.ncats.io]

- 5. tdcommons.org [tdcommons.org]

- 6. 179474-79-4[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. 179474-79-4|1-(3-Methoxypropyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 8. CN105130880A - Method for preparing this compound - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(3-Methoxypropyl)-4-piperidinamine is a versatile bifunctional molecule featuring a secondary piperidine amine and a primary amine, making it a valuable building block in the synthesis of novel compounds for drug discovery and development. Its utility is most prominently demonstrated as a key intermediate in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1] The piperidine nitrogen allows for the introduction of various substituents, while the primary amine serves as a handle for amide bond formation, urea and thiourea synthesis, sulfonamide preparation, and other N-functionalization reactions. This allows for the exploration of a wide chemical space to generate libraries of compounds for screening against various biological targets.

The core applications of this compound in medicinal chemistry include:

-

Scaffold for GPCR Ligands: As demonstrated by its use in Prucalopride, the substituted piperidine moiety is a common scaffold for targeting G-protein coupled receptors (GPCRs). The 1-(3-methoxypropyl) group can influence pharmacokinetic properties such as solubility and cell permeability.

-

Amide Derivatives: The primary amine readily undergoes acylation reactions with carboxylic acids, acid chlorides, or anhydrides to form a diverse range of amide derivatives. These amides can be designed to interact with various biological targets.

-

Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are prevalent motifs in enzyme inhibitors and receptor modulators due to their hydrogen bonding capabilities.

-

Sulfonamide Derivatives: The primary amine can be reacted with sulfonyl chlorides to generate sulfonamides, another important functional group in a multitude of clinically used drugs.

-

N-Alkylation and Reductive Amination: The primary amine can undergo further alkylation or be used in reductive amination reactions to introduce additional diversity and complexity into the final molecules.

This document provides detailed protocols for the synthesis of a key pharmaceutical agent, Prucalopride, and other novel compounds derived from this compound, highlighting its versatility as a starting material in drug discovery.

Data Presentation

Table 1: Synthesis of Prucalopride from this compound

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| 1 | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, this compound | Carbonyldiimidazole, Tetrahydrofuran | 50 | 5 | Prucalopride | 81.5 | >99 | [2] |

Table 2: Synthesis of 4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | This compound | Benzyl chloroformate, Base, Solvent | Not specified | Not specified | 4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine | 81.49 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Prucalopride

This protocol describes the condensation of this compound with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to yield Prucalopride.[2]

Materials:

-

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0g, 4.68 mmol)

-

This compound (1.04g, 6.08 mmol)

-

Carbonyldiimidazole (0.98g, 6.08 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Water

Procedure:

-

To a 50 mL three-necked flask, add 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0g) and 10 mL of anhydrous THF.

-

Stir the mixture for 15 minutes at room temperature.

-

Add carbonyldiimidazole (0.98g) under a nitrogen atmosphere and continue stirring at room temperature for 30 minutes.

-

Prepare a solution of this compound (1.04g) in 10 mL of anhydrous THF.

-

Add the solution of the amine dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 50°C and maintain for 5 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

To the residue, add 20 mL of water and stir for 2 hours.

-

Filter the resulting solid, wash with water, and dry to obtain Prucalopride.

Expected Outcome:

A white to off-white solid with a yield of approximately 81.5%.

Protocol 2: Synthesis of 4-N-Benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine

This protocol describes the N-protection of the primary amine of this compound with a benzyloxycarbonyl (Cbz) group.[3]

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane or a biphasic system with water)

Procedure:

-

Dissolve this compound in the chosen solvent and cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous work-up to remove the base and salts.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography if necessary.

Expected Outcome:

A white solid with a yield of approximately 81.5%.[3]

Protocol 3: General Procedure for the Synthesis of a Urea Derivative

This protocol outlines a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

-

This compound

-

A selected isocyanate (e.g., phenyl isocyanate)

-